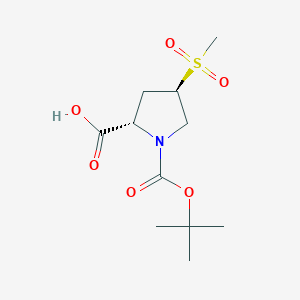
(4R)-1-Boc-4-(methylsulfonyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Roles in Plant Stress Resistance
Proline accumulation in plants is a well-documented response to abiotic stresses such as drought, salinity, and extreme temperatures. Research by Ashraf and Foolad (2007) reviews the roles of glycine betaine and proline in improving plant stress resistance, highlighting their positive effects on enzyme and membrane integrity, as well as their contributions to osmotic adjustment in stressed plants. Although the effectiveness of genetic engineering and exogenous application of these compounds has been explored, further investigations are needed to optimize their use in crop production under stress conditions (Ashraf & Foolad, 2007).
Ring Conformational Aspects
The conformational behavior of proline and its derivatives, such as hydroxyproline, in cyclic and acyclic derivatives provides insights into their structural flexibility and the effects on their biological activity. Anteunis et al. (2010) reviewed 1H-nmr literature data, contributing to understanding the structural dynamics of these amino acids and their implications in designing biologically active compounds (Anteunis, Callens, Asher, & Sleeckx, 2010).
Neurochemical and Behavioral Effects
Proline's role in neurophysiology and behavior, particularly in the context of hyperprolinemia, suggests its significant impact on brain function and pathology. Studies have linked high proline levels to neurological symptoms and abnormalities, with research focusing on its effects on energy metabolism, oxidative stress, and neurotransmitter systems. This underscores the importance of understanding proline metabolism in relation to neuropathophysiology (Wyse & Netto, 2011).
Biosynthesis and Incorporation into Natural Products
The biosynthesis of proline derivatives and their incorporation into complex natural products, such as lincosamide antibiotics and antitumor agents, highlights the biological and therapeutic potential of these compounds. Research by Janata et al. (2018) discusses the specialized pathways and enzyme activities involved in the formation of alkylproline derivatives and their evolutionary and application aspects in medicine and biotechnology (Janata, Kameník, Gazak, Kadlcik, & Najmanova, 2018).
Analytical Applications
The ninhydrin reaction, known for its use in analyzing amino acids, peptides, and proteins, has broad applications across various scientific disciplines. This reaction, which forms a distinct purple dye with primary amino groups, has been adapted for manual and automated detection, isolation, and analysis of compounds, demonstrating the versatility of proline and its derivatives in analytical chemistry (Friedman, 2004).
properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-6-7(19(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVKDKLIASJMTL-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-1-Boc-4-(methylsulfonyl)-L-proline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide](/img/structure/B2586487.png)
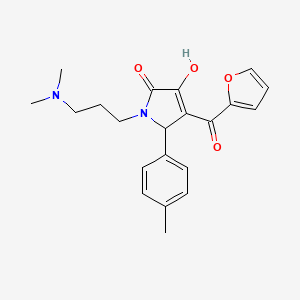
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2586493.png)
![4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2586495.png)
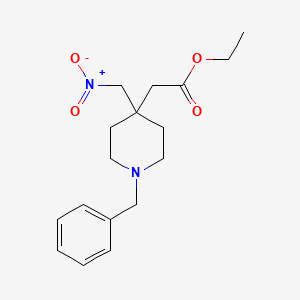
![N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2586499.png)
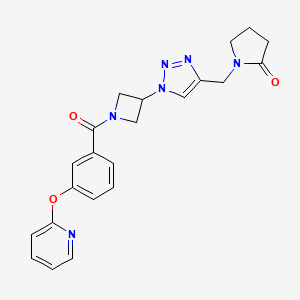
![N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide](/img/structure/B2586502.png)
![4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone](/img/structure/B2586503.png)
![1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2586504.png)
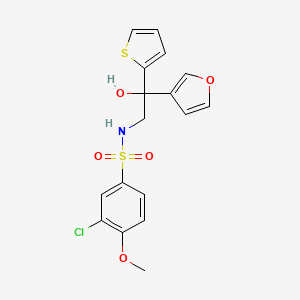
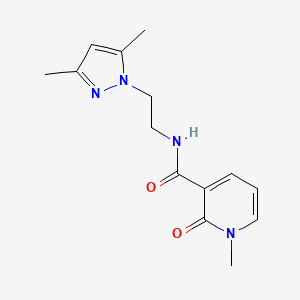
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluoro-N-({3-[(2-{[4-(trifluoromethyl)phenyl]methylene}hydrazino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)benzenesulfonamide](/img/structure/B2586510.png)